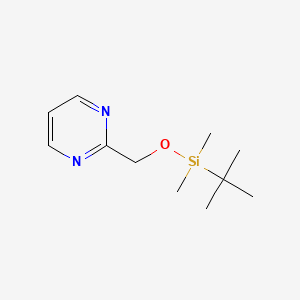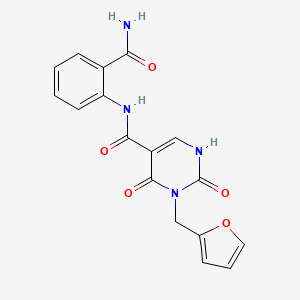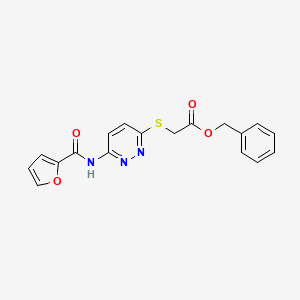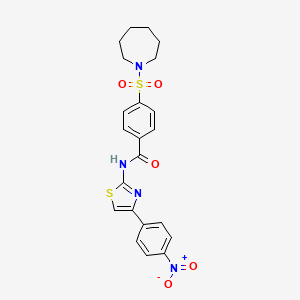
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the silyl-protected group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected hydroxymethyl group and the pyrimidine ring. The tert-butyldimethylsilyl group provides stability and protects the hydroxymethyl group from unwanted reactions, allowing for selective modifications. The pyrimidine ring can interact with various molecular targets, including enzymes and nucleic acids, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a silyl-protected hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions while maintaining the integrity of the pyrimidine ring sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGBRXALGMTAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2500055.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane](/img/structure/B2500056.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B2500072.png)
![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2500074.png)
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)
